Bienvenue dans la boutique en ligne BenchChem!

Bendamustine Bis-mercapturic Acid-d6

LC-MS/MS quantification isotopic discrimination selected reaction monitoring

Bendamustine Bis-mercapturic Acid-d6 (CAS 1356930-62-5) is a hexadeuterated stable isotope-labeled analog of bendamustine bis-mercapturic acid, the terminal N-acetylcysteine S-conjugate (mercapturic acid) metabolite of the alkylating chemotherapeutic agent bendamustine. The compound bears six deuterium atoms distributed across two trideuterioacetyl groups (2 × CD₃), yielding a molecular formula of C₂₆H₃₁D₆N₅O₈S₂ and a molecular weight of 617.77 g/mol.

Molecular Formula C26H37N5O8S2
Molecular Weight 617.766
CAS No. 1356930-62-5
Cat. No. B565041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendamustine Bis-mercapturic Acid-d6
CAS1356930-62-5
Synonyms5-[Bis[2-[[(2R)-2-(acetylamino)-2-carboxyethyl]thio]ethyl]amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6; 
Molecular FormulaC26H37N5O8S2
Molecular Weight617.766
Structural Identifiers
SMILESCC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O
InChIInChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1/i1D3,2D3
InChIKeyYSTNDPUOARKGRL-GFRDMBKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bendamustine Bis-mercapturic Acid-d6 (CAS 1356930-62-5): A Hexadeutero Stable Isotope-Labeled Internal Standard for Mercapturic Acid Metabolite Quantification


Bendamustine Bis-mercapturic Acid-d6 (CAS 1356930-62-5) is a hexadeuterated stable isotope-labeled analog of bendamustine bis-mercapturic acid, the terminal N-acetylcysteine S-conjugate (mercapturic acid) metabolite of the alkylating chemotherapeutic agent bendamustine [1]. The compound bears six deuterium atoms distributed across two trideuterioacetyl groups (2 × CD₃), yielding a molecular formula of C₂₆H₃₁D₆N₅O₈S₂ and a molecular weight of 617.77 g/mol . Its unlabeled counterpart (CAS 956344-34-6; C₂₆H₃₇N₅O₈S₂; MW 611.73) differs by a net mass shift of +6.04 Da . As a stable isotope-labeled internal standard (SIL-IS), Bendamustine Bis-mercapturic Acid-d6 is designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods that require precise, matrix-corrected quantification of the bis-mercapturic acid metabolite in biological matrices including plasma, urine, and bile [2].

Why Unlabeled Bendamustine Bis-mercapturic Acid or Alternative Internal Standards Cannot Substitute for Bendamustine Bis-mercapturic Acid-d6 in Regulated Bioanalysis


In LC-MS/MS-based quantification of bendamustine metabolites, the choice of internal standard directly determines assay accuracy, precision, and regulatory defensibility. Unlabeled bendamustine bis-mercapturic acid (CAS 956344-34-6) cannot serve as an internal standard because it is chromatographically and mass-spectrometrically indistinguishable from the endogenous metabolite analyte, precluding independent signal integration . Structural analog internal standards such as phenacetin—employed in some published bendamustine LC-MS/MS methods for parent drug and phase I metabolite quantification [1]—lack the physicochemical identity required to co-extract, co-elute, and co-ionize with the bis-mercapturic acid conjugate across diverse biological matrices, resulting in uncompensated matrix effects and variable recovery [2]. Deuterated parent-drug standards (e.g., Bendamustine-d6 or Bendamustine-d4) address a fundamentally different analytical question—quantifying the intact drug rather than its phase II mercapturic acid conjugate—and cannot correct for differential extraction efficiency, chromatographic retention, or ionization suppression specific to the polar, dianionic mercapturic acid metabolite. Consequently, procurement of a chemically matched, metabolite-specific deuterated internal standard is a non-negotiable requirement for bioanalytical methods intended to meet FDA and EMA bioanalytical method validation guidelines [3].

Quantitative Head-to-Head Differentiation Evidence for Bendamustine Bis-mercapturic Acid-d6 Against Closest Analogs and Alternative Internal Standards


Mass Shift Comparison: +6.04 Da Net Isotopic Separation Enables Unambiguous SRM Channel Discrimination Versus Unlabeled Metabolite

Bendamustine Bis-mercapturic Acid-d6 provides a net mass shift of +6.04 Da relative to the unlabeled bis-mercapturic acid analyte (MW 617.77 vs. 611.73), derived from the substitution of six hydrogen atoms with six deuterium atoms across two N-trideuterioacetyl moieties . This 6 Da mass increment exceeds the industry-recommended minimum of ≥3 mass units for reliable SRM/MRM channel discrimination and falls within the preferred 4–5+ mass unit range that minimizes isotopic cross-talk from the analyte's natural abundance M+2/M+4 isotopic envelope . By contrast, the unlabeled bendamustine bis-mercapturic acid (CAS 956344-34-6) provides zero mass separation from the endogenous analyte and cannot function as an internal standard. Lower-deuterated metabolite alternatives—such as Dihydroxy Bendamustine-d3 bearing only 3 deuterium atoms—yield a smaller mass shift of approximately +3 Da, which approaches the minimum threshold for isotopic discrimination and carries a higher risk of signal overlap with the analyte's natural ³⁴S and ¹³C isotopologues in complex biological matrices .

LC-MS/MS quantification isotopic discrimination selected reaction monitoring

Isotopic Purity of ≥98 Atom % D Ensures Quantitative Accuracy Within Regulatory Acceptance Criteria Versus Lower-Purity Deuterated Alternatives

Bendamustine Bis-mercapturic Acid-d6 is supplied with a certified isotopic purity of ≥98 atom % D, as specified by major suppliers including Macklin . This means that fewer than 2% of molecules in the product lack the full hexadeutero substitution pattern, directly limiting the contribution of the internal standard signal to the unlabeled analyte's quantification channel (isotopic carryover). Industry best-practice guidance for deuterated SIL-IS in regulated bioanalysis recommends isotopic purity ≥99% where achievable, with ≥98% considered the practical minimum for methods requiring ±15% accuracy and precision (±20% at LLOQ) per FDA BMV guidance [1]. By contrast, lower-deuterated internal standards with isotopic purities of 95–97%—not uncommon for custom-synthesized d3 or d4 analogs—can exhibit 3–5% isotopic carryover into the analyte channel, pre-calibration, which directly biases LLOQ accuracy [2]. At isotopic purity of 98 atom % D, the maximum theoretical cross-contribution from the d6 internal standard to the unlabeled analyte SRM channel is ≤2%, preserving method accuracy at the lower limit of quantification.

isotopic purity bioanalytical method validation deuterium enrichment

Chemical Purity of ≥98% (HPLC) Outperforms the ≥95% Baseline Specification of Unlabeled Commercial Bendamustine Bis-mercapturic Acid

Bendamustine Bis-mercapturic Acid-d6 is supplied at a minimum chemical purity of ≥98% as determined by HPLC, with lot-specific Certificates of Analysis available from multiple suppliers . In comparison, the unlabeled bendamustine bis-mercapturic acid reference standard (CAS 956344-34-6) is commercially available at a minimum purity specification of ≥95% from suppliers including AKSci and Toronto Research Chemicals . This 3-percentage-point purity differential (≥98% vs. ≥95%) translates to a maximum impurity burden of ≤2% for the d6 standard versus ≤5% for the unlabeled form, a 2.5-fold difference. For internal standard applications in quantitative bioanalysis, chemical impurities in the internal standard directly propagate as systematic bias in calculated analyte concentrations, because the IS concentration term in the calibration equation assumes 100% purity of the weighed standard [1]. A ≥98% purity specification limits this systematic error contribution to a maximum of 2%, whereas a ≥95% purity product could introduce up to 5% systematic positive bias in reported metabolite concentrations before accounting for additional method variability.

reference standard purity HPLC purity certificate of analysis

Metabolite Pathway Coverage: Bis-mercapturic Acid-d6 Enables Specific Quantification of the Glutathione Conjugation Pathway, Which Accounts for ~5.2% of Biliary Bendamustine Elimination

Bendamustine Bis-mercapturic Acid-d6 is structurally matched to the terminal mercapturic acid (N-acetylcysteine S-conjugate) metabolite arising from the glutathione conjugation pathway—a quantitatively and toxicologically significant route of bendamustine elimination. In human bile, the sum of all mercapturic acid and mercapturic acid sulfoxide conjugates accounts for an average of 5.2% of the administered bendamustine dose over 24 hours [1]. A total of 8 structurally confirmed novel mercapturic acids and sulfoxides have been identified in human bile, and 25 bendamustine-related compounds were detected in human urine following [¹⁴C]bendamustine administration, with cysteine conjugation and subsequent biotransformation to mercapturic acid identified as a distinct metabolic branch [2]. By contrast, deuterated parent-drug internal standards such as Bendamustine-d6 or Bendamustine-d4 target quantification of the intact drug and do not correct for differential extraction or ionization of the highly polar, dianionic bis-mercapturic acid metabolite (calculated logP substantially lower than the parent drug) . The Dubbelman et al. (2012) LC-MS/MS method—the most widely cited validated assay for bendamustine and metabolites in human plasma and urine—quantifies phase I metabolites (γ-hydroxybendamustine, N-des-methylbendamustine, and dihydroxybendamustine) but does not include a mercapturic acid conjugate analyte, leaving a validated method gap that Bendamustine Bis-mercapturic Acid-d6 is positioned to fill [3].

phase II metabolism glutathione conjugation biliary excretion mercapturic acid pathway

Hexadeutero Labeling at N-Acetyl Moieties Minimizes Deuterium–Hydrogen Back-Exchange Risk Compared to Carbon-Backbone-Labeled Alternatives

The six deuterium atoms in Bendamustine Bis-mercapturic Acid-d6 are positioned on the two N-acetyl methyl groups (2 × CD₃) of the bis-mercapturic acid structure, as confirmed by the IUPAC name and InChI key referencing trideuterioacetyl moieties . This labeling strategy places deuterium atoms on sp³-hybridized carbon centers adjacent to amide nitrogens—positions that are resistant to hydrogen–deuterium exchange under typical bioanalytical sample preparation conditions (aqueous solution, pH 3–9, ambient to 40 °C). By contrast, deuterium labels positioned on α-carbonyl or benzylic carbons can undergo measurable H/D back-exchange in protic solvents, causing time-dependent drift in the internal standard response factor [1]. The C–D bond at the terminal acetyl methyl group exhibits a deuterium kinetic isotope effect (DKIE) that stabilizes the label, while the 6 Da total mass shift—derived from two discrete CD₃ groups—provides analytical redundancy: even if partial exchange were to occur at one acetyl moiety, the second labeled acetyl would preserve a measurable mass shift . This contrasts with single-site deuterated internal standards (e.g., mono-labeled d1 or d2 analogs), where any exchange directly eliminates the mass distinction between IS and analyte.

deuterium exchange stability internal standard integrity LC-MS/MS method ruggedness

Defined Storage at 2–8°C with ≥12-Month Shelf Life Supports Multi-Study Procurement Planning Versus Ambient-Stored Unlabeled Standards

Bendamustine Bis-mercapturic Acid-d6 is supplied with a defined storage condition of 2–8°C (refrigerated, dry, dark) and a documented shelf life of ≥12 months when stored as directed . In contrast, the unlabeled Bendamustine Bis-mercapturic Acid is specified for long-term storage at ambient temperature in a cool, dry place, with no explicit shelf-life duration stated on supplier documentation . The more stringent refrigerated storage condition for the deuterated compound reflects the known susceptibility of mercapturic acid thioether linkages to oxidative degradation, which is mitigated by reduced temperature. From a procurement perspective, the documented ≥12-month shelf life provides laboratories with predictable multi-study inventory planning, reducing the risk of mid-study standard expiration that would necessitate costly re-synthesis, re-characterization, and cross-validation of a new internal standard batch [1].

reference standard stability long-term storage shelf life procurement logistics

Procurement-Driven Application Scenarios for Bendamustine Bis-mercapturic Acid-d6 in Regulated Bioanalysis and Clinical Pharmacology


Validated LC-MS/MS Quantification of the Mercapturic Acid Metabolite in Human Plasma and Urine for Regulatory Pharmacokinetic Studies

Bendamustine Bis-mercapturic Acid-d6 is the requisite SIL-IS for developing and validating an LC-MS/MS method that quantifies the bis-mercapturic acid conjugate in human plasma (anticipated range: 0.5–500 ng/mL, based on phase I metabolite benchmarking [1]) and urine (anticipated range: 0.5–50 µg/mL) per FDA BMV guidance. The ≥98 atom % D isotopic purity and +6.04 Da mass shift ensure that the IS signal is fully resolved from the endogenous metabolite's natural isotopic envelope, enabling accuracy within ±15% (±20% at LLOQ) across the calibration range [2]. This application directly supports ANDA and NDA bioequivalence studies where complete pharmacokinetic profiling of bendamustine metabolites is required [3].

Species-Comparison Metabolism Studies Investigating Interspecies Differences in Glutathione Conjugation of Bendamustine

Interspecies differences in bendamustine glutathione conjugation are documented: intact glutathione conjugates are observed in rat urine and bile, whereas only mercapturic acid and cysteine S-conjugates are detected in human bile, indicating more rapid enzymatic cleavage of the glutathione adduct in humans [1]. Bendamustine Bis-mercapturic Acid-d6, with its exchange-resistant N-acetyl CD₃ labeling, enables cross-species quantification of the terminal mercapturic acid metabolite using a single validated LC-MS/MS method, supporting the translational pharmacology studies needed to interpret preclinical toxicology findings in the context of human metabolism [2].

Metabolite-Specific Therapeutic Drug Monitoring (TDM) in Clinical Trials Evaluating Bendamustine Combination Regimens

Bendamustine is increasingly used in combination with targeted agents (e.g., rituximab, ibrutinib) where drug–drug interactions may alter phase II conjugation capacity. The mercapturic acid conjugate accounts for ~5.2% of biliary elimination and its formation is dependent on glutathione S-transferase (GST) activity and hepatic glutathione availability [1]. The ≥98% chemical purity of Bendamustine Bis-mercapturic Acid-d6 ensures that IS-related systematic bias in measured metabolite concentrations does not confound the detection of clinically meaningful inter-patient variability in GST-mediated clearance, which can range several-fold across populations [2]. The documented ≥12-month shelf life supports multi-cycle TDM protocols spanning the typical 6–8 month duration of bendamustine-containing treatment regimens [3].

Mass Balance and Metabolite Profiling Studies Requiring Authentic Deuterated Reference Standards for Structural Confirmation

The Dubbelman et al. (2012) [¹⁴C]bendamustine mass balance study identified 25 bendamustine-related compounds in human urine, including mercapturic acid and thiol derivatives, using LC-HR-MS with offline radioactivity detection [1]. For laboratories conducting non-radiolabeled mass balance studies or metabolite identification by high-resolution mass spectrometry, Bendamustine Bis-mercapturic Acid-d6 serves a dual role: as a SIL-IS for quantification and as a retention-time and fragmentation-pattern reference standard for confident structural assignment of the bis-mercapturic acid conjugate in complex biological extracts. The unambiguous +6 Da mass tag, distributed across two discrete labeling sites, provides a distinct isotopic fingerprint that aids in discriminating true metabolite signals from isobaric matrix interferences in full-scan HR-MS acquisition [2].

Quote Request

Request a Quote for Bendamustine Bis-mercapturic Acid-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.